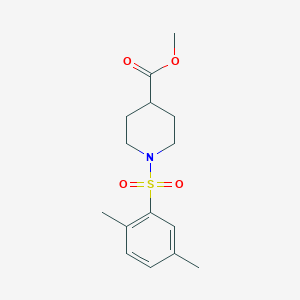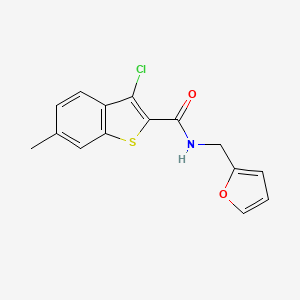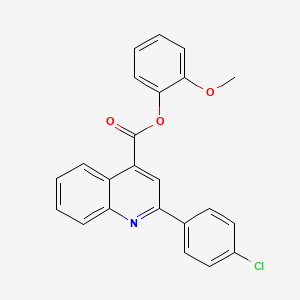![molecular formula C16H16N2O6S B5254360 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B5254360.png)
2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid is a complex organic compound with a unique structure that includes a methoxy group, a methylcarbamoyl group, and a sulfonylamino group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Sulfonylation: Introduction of the sulfonyl group to the amino group.
Carbamoylation: Addition of the methylcarbamoyl group.
Methoxylation: Introduction of the methoxy group.
Carboxylation: Formation of the benzoic acid moiety.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
化学反应分析
Types of Reactions
2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid
- 4-Methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2-[[4-Methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and interactions, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
2-[[4-methoxy-3-(methylcarbamoyl)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-17-15(19)12-9-10(7-8-14(12)24-2)25(22,23)18-13-6-4-3-5-11(13)16(20)21/h3-9,18H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMCOGMLBSSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-(3-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5254285.png)
![3-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5254288.png)

![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide](/img/structure/B5254310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylaniline](/img/structure/B5254320.png)
![3-(4-chlorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5254325.png)

![4-(2-chlorophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5254331.png)

![3-(4-fluorophenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5254340.png)

![N,N-dimethyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-furamide](/img/structure/B5254354.png)

